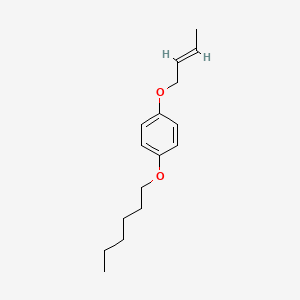
1-(2-Butenyloxy)-4-hexyloxybenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Butenyloxy)-4-hexyloxybenzene is an organic compound characterized by the presence of a benzene ring substituted with a butenyloxy group at the 1-position and a hexyloxy group at the 4-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Butenyloxy)-4-hexyloxybenzene typically involves the etherification of 4-hexyloxyphenol with 2-butenyl bromide. The reaction is carried out in the presence of a base such as potassium carbonate (K2CO3) in a suitable solvent like dimethylformamide (DMF). The reaction mixture is stirred at room temperature for several hours to ensure complete conversion .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
1-(2-Butenyloxy)-4-hexyloxybenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can convert the double bond in the butenyloxy group to a single bond.
Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation reactions using catalysts like palladium on carbon (Pd/C) are typical.
Substitution: Reagents such as bromine (Br2) and sulfuric acid (H2SO4) are used for electrophilic aromatic substitution.
Major Products
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of saturated ethers.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
1-(2-Butenyloxy)-4-hexyloxybenzene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the production of specialty chemicals and materials with specific properties
Mechanism of Action
The mechanism of action of 1-(2-Butenyloxy)-4-hexyloxybenzene involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate the activity of these targets through binding interactions, leading to changes in cellular pathways and biological responses. The specific pathways involved depend on the context of its application and the nature of the target molecules .
Comparison with Similar Compounds
Similar Compounds
- 1-(2-Butenyloxy)-4-methoxybenzene
- 1-(2-Butenyloxy)-4-ethoxybenzene
- 1-(2-Butenyloxy)-4-propyloxybenzene
Uniqueness
1-(2-Butenyloxy)-4-hexyloxybenzene is unique due to the presence of both butenyloxy and hexyloxy groups, which confer distinct chemical and physical properties.
Properties
Molecular Formula |
C16H24O2 |
|---|---|
Molecular Weight |
248.36 g/mol |
IUPAC Name |
1-[(E)-but-2-enoxy]-4-hexoxybenzene |
InChI |
InChI=1S/C16H24O2/c1-3-5-7-8-14-18-16-11-9-15(10-12-16)17-13-6-4-2/h4,6,9-12H,3,5,7-8,13-14H2,1-2H3/b6-4+ |
InChI Key |
QGVZNASWGRZIQD-GQCTYLIASA-N |
Isomeric SMILES |
CCCCCCOC1=CC=C(C=C1)OC/C=C/C |
Canonical SMILES |
CCCCCCOC1=CC=C(C=C1)OCC=CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















